molecular formula C27H18InN3O3 B1218466 Tris(8-quinolinolato)indium-(111)in CAS No. 65389-08-4

Tris(8-quinolinolato)indium-(111)in

Cat. No.: B1218466
CAS No.: 65389-08-4
M. Wt: 543.4 g/mol
InChI Key: AEGSYIKLTCZUEZ-FZTWWWDYSA-K
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Description

Indium In-111 oxyquinoline is a radiopharmaceutical diagnostic agent primarily used for radiolabeling autologous leukocytes. This compound is composed of a 3:1 saturated complex of the radioactive isotope Indium-111 and oxyquinoline. Indium-111 decays by isomeric transition and electron capture to cadmium-111, emitting gamma rays detectable with a gamma ray camera. This property makes it highly useful in nuclear medicine for detecting inflammatory processes and infections .

Preparation Methods

Indium In-111 oxyquinoline is prepared by mixing Indium-111 chloride with a solution of oxyquinoline in an acidic medium. The mixture is then neutralized and purified. The final product is a sterile, non-pyrogenic, isotonic aqueous solution with a pH range of 6.5 to 7.5. Each milliliter of the solution contains 37 MBq (1 mCi) of Indium-111, 50 micrograms of oxyquinoline, 100 micrograms of polysorbate 80, and 6 milligrams of HEPES buffer in 0.75% sodium chloride solution .

Chemical Reactions Analysis

Indium In-111 oxyquinoline undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include acidic and neutralizing agents, such as hydrochloric acid and sodium hydroxide, respectively. The major product formed from the decay of Indium-111 is cadmium-111 .

Scientific Research Applications

Indium In-111 oxyquinoline has diverse applications in scientific research:

Mechanism of Action

Indium In-111 oxyquinoline works by forming a neutral, lipid-soluble complex that can penetrate cell membranes. Once inside the cell, Indium detaches from the oxyquinoline complex and becomes attached to cytoplasmic components. The liberated oxyquinoline is released by the cell. Indium-111 decays by isomeric transition and electron capture to cadmium-111, emitting gamma rays that can be detected with a gamma ray camera .

Comparison with Similar Compounds

Biological Activity

Tris(8-quinolinolato)indium-(111)in, commonly referred to as Indium In-111 oxyquinoline, is a radiopharmaceutical compound primarily utilized in nuclear medicine for imaging and diagnostic purposes. Its biological activity is largely attributed to its ability to bind to leukocytes, enabling the localization of inflammatory processes and infections within the body. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacokinetics, and clinical applications.

The mechanism of action of this compound involves several key steps:

  • Complex Formation : The compound forms a stable complex with the indium-111 isotope and 8-hydroxyquinoline (oxine), which is lipid-soluble and can penetrate cellular membranes.
  • Leukocyte Labeling : Following intravenous administration, the complex binds to leukocytes outside the body. This process enhances the visualization of leukocyte migration in response to infection or inflammation.
  • Gamma Emission : As indium-111 decays by isomeric transition and electron capture, it emits gamma rays detectable by gamma cameras, facilitating imaging of targeted areas within the body .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : Approximately 30% of the administered dose is taken up by the spleen and liver within 2-48 hours post-injection .
  • Distribution : The biological half-life varies; about 9.5% to 24.4% remains in whole blood, with a biological half-time ranging from 2.8 to 5.5 hours for initial clearance .
  • Elimination : The majority of the compound is eliminated through decay to stable cadmium, with less than 1% excreted in urine and feces within 24 hours .

Binding Affinity

The binding affinity of this compound for serum proteins is critical for its biological activity:

  • Human Serum Albumin (HSA) : Moderate binding affinity has been observed (log K′ = 5.0–5.1), which influences the distribution and efficacy of the compound in vivo .
  • Transferrin (Tf) : The presence of transferrin competes with the complex for indium ions, affecting labeling efficiency and overall therapeutic outcomes .

Clinical Applications

This compound is primarily used in diagnostic imaging:

  • Infection Detection : It is effective in localizing infections and inflammatory lesions by tracking leukocyte migration.
  • Cancer Diagnosis : The compound has potential applications in oncology for imaging tumor-associated leukocyte activity.

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

  • Study on Infection Localization : A study demonstrated that patients receiving labeled leukocytes showed significant localization of indium-labeled cells at sites of infection, confirming its utility in diagnosing abscesses .
  • Comparative Study with Other Radiopharmaceuticals : Research comparing this compound with other radiopharmaceuticals indicated superior sensitivity in detecting inflammatory processes due to its specific binding properties .

Summary Table of Biological Activity

ParameterValue/Description
Chemical StructureC27H18InN3O3
Half-LifePhysical: 67.2 hours; Biological: 2.8 to 5.5 hours
Absorption30% uptake by spleen/liver
Protein BindingModerate affinity for HSA (log K′ = 5.0–5.1)
Clinical UseImaging infections and tumors
Major Competing ProteinTransferrin

Properties

Key on ui mechanism of action

Indium-111 decays by isomeric transition and electron capture to cadmium-111, emitting a gamma ray that can be detected with a gamma ray camera. Following intravenous administration, the lipid-soluble complex is able to penetrate platelet cell membranes. Once inside, Indium detaches from the oxyquinoline complexes and becomes attached to cytoplasmic components.

CAS No.

65389-08-4

Molecular Formula

C27H18InN3O3

Molecular Weight

543.4 g/mol

IUPAC Name

indium-111(3+);quinolin-8-olate

InChI

InChI=1S/3C9H7NO.In/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3/i;;;1-4

InChI Key

AEGSYIKLTCZUEZ-FZTWWWDYSA-K

SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3]

Isomeric SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[111In+3]

Canonical SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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